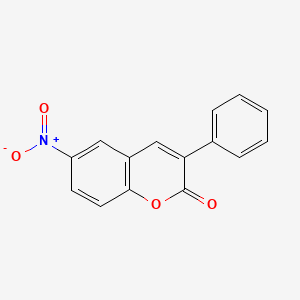![molecular formula C21H19NO6 B5264798 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B5264798.png)
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione, also known as TMC-151, is a chemical compound that has been extensively studied for its potential therapeutic applications. TMC-151 belongs to the class of pyranoquinoline derivatives, which have been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, this compound may prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its antitumor and anti-inflammatory effects, this compound has also been found to exhibit a variety of other biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed. It has also been found to have antioxidant properties, which may help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of this compound is that it has not yet been extensively studied in vivo, meaning that its effects in living organisms are not well understood.
Future Directions
There are many potential future directions for research on 4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione. One area of interest is the development of new synthetic methods for producing the compound, which could make it more widely available for research purposes. Another area of interest is the investigation of its potential as a treatment for other diseases, such as viral infections and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to determine its safety and efficacy in vivo.
Synthesis Methods
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an indole derivative with an aldehyde or ketone in the presence of an acid catalyst. Other methods include the use of palladium-catalyzed coupling reactions and the Suzuki-Miyaura reaction.
Scientific Research Applications
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione has been the subject of extensive scientific research due to its potential therapeutic applications. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Properties
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)-4,6-dihydro-3H-pyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-25-15-10-17(27-3)16(26-2)8-12(15)13-9-18(23)28-20-11-6-4-5-7-14(11)22-21(24)19(13)20/h4-8,10,13H,9H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLIMMMKADBZHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC(=O)OC3=C2C(=O)NC4=CC=CC=C43)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![allyl 2-(2-furylmethylene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5264716.png)
![6,7-dimethoxy-1-methyl-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5264726.png)

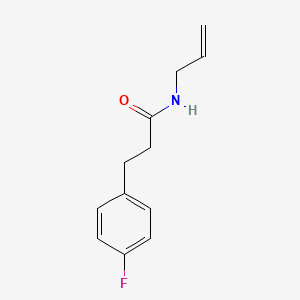
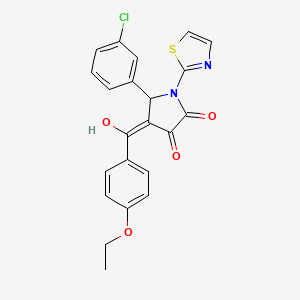
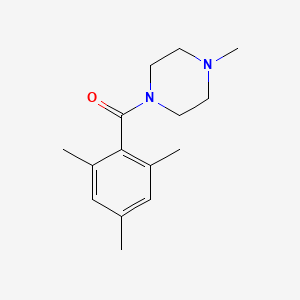
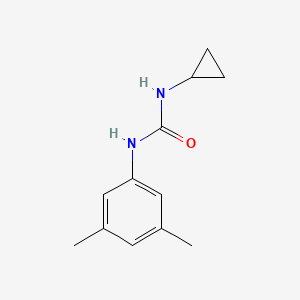
![(1R*,3S*,4S*)-3-hydroxy-N,4,7,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)propyl]bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5264789.png)
![N-(3-chloro-4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5264796.png)
![N-[(2,3-dimethyl-1H-indol-5-yl)methyl]-1-(2-furylmethyl)piperidine-3-carboxamide](/img/structure/B5264801.png)
![dimethyl 4-[3-(benzyloxy)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5264803.png)
![2-{[(4-chloro-2-fluorophenyl)acetyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5264807.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(2,4-dioxoimidazolidin-1-yl)acetamide](/img/structure/B5264815.png)
